

An In-depth Technical Guide to Acetylpheneturide

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Compound of Interest

Compound Name: *acetylpheneturide*

Cat. No.: *B1171398*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **acetylpheneturide**, an anticonvulsant agent. The document details its chemical identity, physicochemical properties, and available pharmacological data, presenting quantitative information in structured tables and conceptual workflows in graphical representations.

Chemical Identity and Synonyms

Acetylpheneturide is a derivative of urea and is chemically related to phenacetamide. Its formal chemical name and a list of commonly used synonyms are provided below.

Table 1: IUPAC Name and Synonyms of **Acetylpheneturide**

Identifier Type	Identifier
IUPAC Name	N-(acetylcarbamoyl)-2-phenylbutanamide[1]
CAS Number	13402-08-9
Synonyms	Acetylpheneturide, Crampol, Crampole, 1-Acetyl-3-(2-phenylbutyryl)urea, Acetylpheneturide [JAN], 1-Acetyl-3-phenylethylacetylurea, Urea, 1-acetyl-3-(2-phenylbutyryl)-, P-398, EINECS 236-493-6, N-alpha-Ethylphenylacetyl-N'-acetyl urea, N-((Acetylamino)carbonyl)-alpha-ethylbenzeneacetamide[1]

Physicochemical Properties

The fundamental physicochemical properties of **acetylpheneturide** are summarized in the following table. These computed properties are valuable for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of **Acetylpheneturide**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₃	PubChem[1]
Molecular Weight	248.28 g/mol	PubChem[1]
Monoisotopic Mass	248.11609238 Da	PubChem[1]
XLogP3	2.6	PubChem[1]
Topological Polar Surface Area	75.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem
Melting Point	100-101 °C	DrugFuture

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **acetylpheneturide** has not been fully elucidated but is believed to be multifaceted, targeting several key pathways involved in neuronal excitability. The proposed mechanisms are typical of many anticonvulsant drugs and focus on reducing the likelihood of seizure propagation.

The primary proposed mechanisms include:

- **Enhancement of GABAergic Inhibition:** **Acetylpheneturide** may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
- **Inhibition of Voltage-Gated Sodium Channels:** By blocking voltage-gated sodium channels, **acetylpheneturide** can reduce the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action helps to stabilize neuronal membranes and prevent the rapid and uncontrolled firing characteristic of seizures.

- **Modulation of Calcium Channels:** There is a possibility that **acetylpheneturide** also influences the activity of voltage-gated calcium channels. By modulating these channels, it could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening neuronal excitation.

The following diagram illustrates the proposed signaling pathways affected by **acetylpheneturide**.

Caption: Proposed mechanism of action for **acetylpheneturide**.

Experimental Data

Mass spectrometry data for **acetylpheneturide** is available through public databases. The following table summarizes the experimental parameters for a reported Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 3: LC-MS Experimental Parameters for **Acetylpheneturide**

Parameter	Value
Instrument	LCMS-8040 coupled to Nexera XR (Shimadzu)
Ionization Mode	Positive
Ionization Method	Electrospray Ionization (ESI)
MS Level	MS2
Collision Energy	10 V
Fragmentation Mode	Collision-Induced Dissociation (CID)
Column	InertSustain C18 (2.1 µm, 2.1 x 100 mm)
Precursor Adduct	[M+H] ⁺
Precursor m/z	249.123362
Source: PubChem[1]	

The primary pharmacological activity of **acetylpheneturide** is as an anticonvulsant. The following table presents the available toxicity data.

Table 4: Acute Toxicity of **Acetylpheneturide**

Species	Route of Administration	LD ₅₀
Mouse	Oral	1.17 g/kg
Source: DrugFuture		

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **acetylpheneturide** are described in the scientific literature. Due to access limitations, the full step-by-step protocols from the original publications could not be reproduced here. However, a generalized workflow for the characterization of a synthesized anticonvulsant compound like **acetylpheneturide** is presented below.

This logical workflow outlines the key stages from synthesis to preclinical evaluation.

Caption: Generalized experimental workflow for **acetylpheneturide**.

The synthesis of **acetylpheneturide** was first reported by Umemoto et al. in 1963. While the specific reaction conditions are detailed in that publication, a general approach would involve the acylation of a substituted urea. Following the chemical reaction, the crude product would undergo purification, typically through recrystallization from a suitable solvent like dilute alcohol, to obtain the final crystalline product.

- **Structural Confirmation:** The chemical structure of the purified compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
- **Purity Assessment:** The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector.

The anticonvulsant properties of **acetylpheneturide** would be evaluated in established animal models of epilepsy. Standard tests include:

- Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a key endpoint.
- Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. The ability of the compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole is measured.

The acute toxicity is determined by assessing the median lethal dose (LD₅₀) in an animal model, such as mice. This involves administering escalating doses of the compound and observing the mortality rate over a defined period.

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References

- 1. Acetylpheneturide | C₁₃H₁₆N₂O₃ | CID 1999 - PubChem [pubchem.ncbi.nlm.nih.gov]
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